4-[(E)-(2-{[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound that features a variety of functional groups, including nitro, methoxy, and amido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, including the nitration of aromatic compounds, bromination, and amide formation. The nitration process can be carried out using concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide . The final step involves the formation of the amide bond, which can be accomplished using reagents like acetic anhydride and a base .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and bromination processes, followed by purification steps such as recrystallization to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of carboxylic acid and alcohol.
Scientific Research Applications
4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide and methoxy groups can also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: Similar structure but lacks the bromine and amido groups.
4-Nitrobenzaldehyde: Contains a nitro group but has an aldehyde instead of an ester.
2,4-Dibromo-6-methylphenol: Contains bromine and methyl groups but lacks the nitro and ester groups.
Uniqueness
4-[(E)-({2-[2,4-DIBROMO-3-METHYL-6-(PROPAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and bromine groups allows for diverse chemical modifications, while the amido group enhances its potential interactions with biological targets .
Properties
Molecular Formula |
C27H25Br2N3O7 |
---|---|
Molecular Weight |
663.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C27H25Br2N3O7/c1-15(2)20-12-21(28)16(3)25(29)26(20)38-14-24(33)31-30-13-17-5-10-22(23(11-17)37-4)39-27(34)18-6-8-19(9-7-18)32(35)36/h5-13,15H,14H2,1-4H3,(H,31,33)/b30-13+ |
InChI Key |
YQZICUWWYHQMCK-VVEOGCPPSA-N |
Isomeric SMILES |
CC1=C(C=C(C(=C1Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)C(C)C)Br |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)C(C)C)Br |
Origin of Product |
United States |
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